

An In-depth Technical Guide to Dipropylzinc: Formula, Structure, and Reactivity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Dipropylzinc

Cat. No.: B8673928

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This guide provides a comprehensive overview of **dipropylzinc**, a valuable organozinc reagent in organic synthesis. It details its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and illustrates key reaction mechanisms.

Chemical Formula and Structure

Dipropylzinc is an organometallic compound with the chemical formula $C_6H_{14}Zn$.^[1] Its structure consists of a central zinc atom bonded to two n-propyl groups. The molecule adopts a linear geometry with respect to the C-Zn-C bond, a common feature for dialkylzinc compounds, which is a result of sp hybridization of the zinc atomic orbitals.

Structural Representation:

The simplified molecular-input line-entry system (SMILES) representation for **dipropylzinc** is CCC[Zn]CCC.

Physicochemical Properties

The key quantitative data for **dipropylzinc** are summarized in the table below, providing a ready reference for experimental planning and safety assessments.

Property	Value
Molecular Formula	C ₆ H ₁₄ Zn
Molecular Weight	151.6 g/mol [1]
Boiling Point	148 °C [2]
Melting Point	25 °C [2]
Density	1.080 g/cm ³ [2]
Standard Enthalpy of Formation (gas)	-17 ± 23 kJ/mol [3]

Experimental Protocols

Synthesis of Dipropylzinc

The synthesis of **dipropylzinc** is typically achieved through the reaction of a propyl halide with zinc metal. The following is a detailed protocol adapted from established procedures for preparing organozinc reagents.[\[4\]](#) This procedure should be performed under an inert atmosphere (e.g., argon or nitrogen) using Schlenk techniques, as **dipropylzinc** is pyrophoric.

Materials:

- Zinc powder
- 1-Bromopropane (or 1-Iodopropane)
- Anhydrous ether or tetrahydrofuran (THF) as solvent
- Iodine (for activation)
- Inert gas supply (Argon or Nitrogen)
- Schlenk glassware

Procedure:

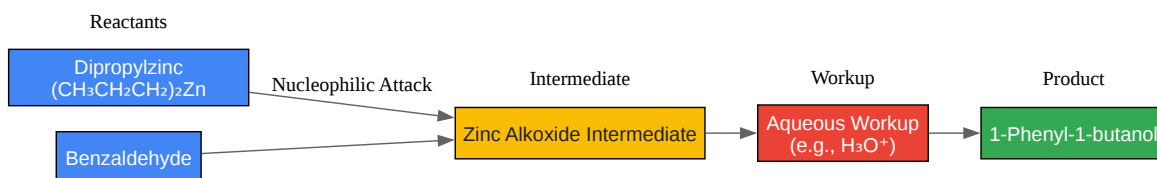
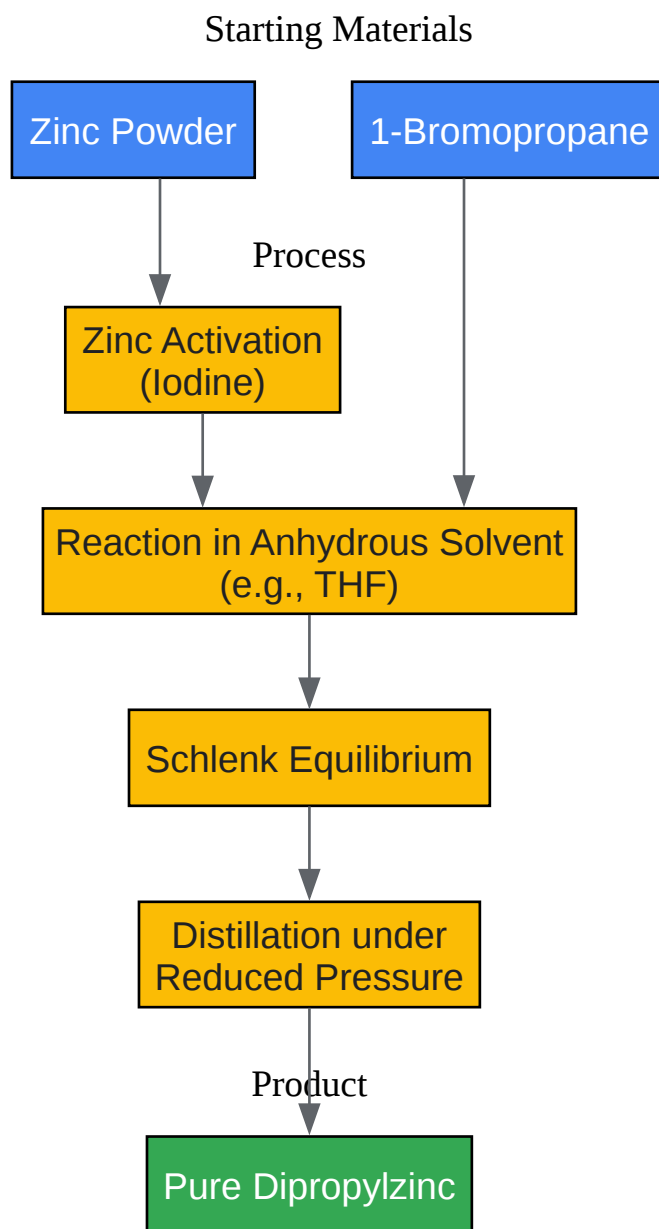
- Activation of Zinc:

- In a flame-dried Schlenk flask equipped with a magnetic stir bar, add zinc powder.
- Heat the flask under a high vacuum to remove any moisture.
- Allow the flask to cool and fill with an inert gas.
- Add a small crystal of iodine. The color of the iodine will disappear as it reacts with the zinc surface, indicating activation.
- Formation of Propylzinc Bromide:
 - Add anhydrous solvent (e.g., THF) to the activated zinc.
 - Slowly add 1-bromopropane to the stirred suspension of activated zinc. The reaction is exothermic and may require cooling to maintain a controlled temperature.
 - Stir the reaction mixture at room temperature or with gentle heating until the zinc has been consumed. At this stage, a solution of propylzinc bromide has been formed.
- Formation of **Dipropylzinc** (Schlenk Equilibrium):
 - The formation of **dipropylzinc** from propylzinc bromide occurs via the Schlenk equilibrium: $2 \text{CH}_3\text{CH}_2\text{CH}_2\text{ZnBr} \rightleftharpoons (\text{CH}_3\text{CH}_2\text{CH}_2)_2\text{Zn} + \text{ZnBr}_2$
 - To isolate the **dipropylzinc**, the equilibrium can be shifted by removing the solvent and then distilling the **dipropylzinc** under reduced pressure.
- Purification:
 - The crude product is purified by fractional distillation under reduced pressure. The receiving flask should be cooled to prevent decomposition of the product.

Visualizing Workflows and Mechanisms

Synthesis Workflow

The following diagram illustrates the key stages in the synthesis of **dipropylzinc** from 1-bromopropane and zinc metal.



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- To cite this document: BenchChem. [An In-depth Technical Guide to Dipropylzinc: Formula, Structure, and Reactivity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8673928#dipropylzinc-chemical-formula-and-structure]

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